1-(6-Ethyl-5-fluoropyrimidin-4-yl)piperidine-4-carboxamide
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Overview
Description
1-(6-Ethyl-5-fluoropyrimidin-4-yl)piperidine-4-carboxamide is a heterocyclic compound that features a piperidine ring fused with a pyrimidine ring. The presence of fluorine and ethyl groups on the pyrimidine ring enhances its chemical properties, making it a compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Ethyl-5-fluoropyrimidin-4-yl)piperidine-4-carboxamide typically involves multi-step reactionsThe piperidine ring is then synthesized and attached to the pyrimidine ring through a series of condensation reactions .
Industrial Production Methods: Industrial production of this compound often employs high-yield synthetic routes that are scalable. These methods may involve the use of catalysts and optimized reaction conditions to ensure the efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions: 1-(6-Ethyl-5-fluoropyrimidin-4-yl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the compound.
Substitution: Nucleophilic substitution reactions are common, especially involving the fluorine atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
1-(6-Ethyl-5-fluoropyrimidin-4-yl)piperidine-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(6-Ethyl-5-fluoropyrimidin-4-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The fluorine atom enhances its binding affinity to certain enzymes and receptors, leading to its biological effects. The compound may inhibit or activate specific pathways, depending on its structure and the target .
Comparison with Similar Compounds
- 1-(6-Ethyl-5-fluoropyrimidin-4-yl)piperidine-3-carboxamide
- 1-(6-Ethyl-5-fluoropyrimidin-4-yl)piperidine-2-carboxamide
- 1-(6-Ethyl-5-fluoropyrimidin-4-yl)piperidine-4-sulfonamide
Uniqueness: 1-(6-Ethyl-5-fluoropyrimidin-4-yl)piperidine-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(6-ethyl-5-fluoropyrimidin-4-yl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN4O/c1-2-9-10(13)12(16-7-15-9)17-5-3-8(4-6-17)11(14)18/h7-8H,2-6H2,1H3,(H2,14,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLJBFTKUUSMTGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)N2CCC(CC2)C(=O)N)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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